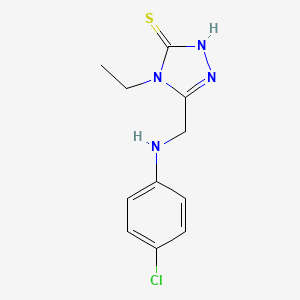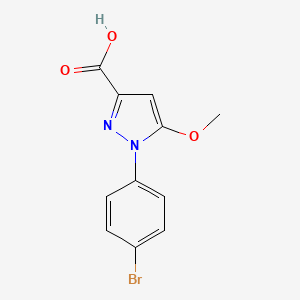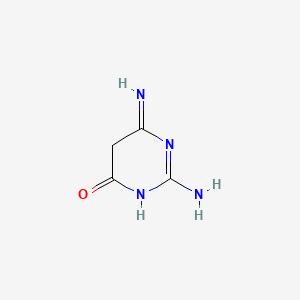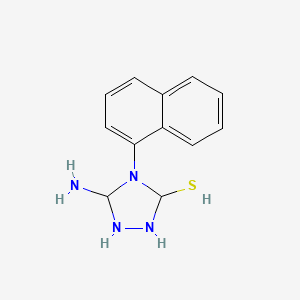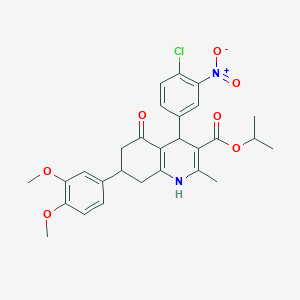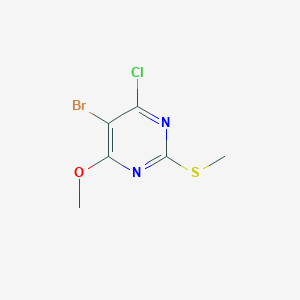![molecular formula C15H11N2+ B11772088 12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
12H-Indolo[2,3-a]quinolizin-5-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12H-Indolo[2,3-a]quinolizin-5-ium: is a heterocyclic aromatic compound with a molecular formula of C15H11N2 and a molecular weight of 219.26 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Ring-Closing Metathesis: One of the efficient methods for synthesizing indoloquinolizinium alkaloids involves ring-closing metathesis.
Cycloaromatization: Another method involves the cycloaromatization of harmine derivatives using boron trifluoride etherate under dry benzene refluxing conditions.
Industrial Production Methods: While specific industrial production methods for 12H-Indolo[2,3-a]quinolizin-5-ium are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: Substitution reactions, particularly electrophilic substitution, can introduce various functional groups into the compound, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizinium derivatives, while substitution can introduce various functional groups like halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 12H-Indolo[2,3-a]quinolizin-5-ium is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: The compound has shown potential in biological applications, particularly in the study of DNA-binding properties. It can be used as a probe to investigate DNA interactions and as a precursor for the synthesis of biologically active molecules .
Medicine: Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties. These derivatives are being explored for their potential therapeutic applications .
Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its aromatic structure and ability to form stable complexes with metals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
1H-Indolo[2,3-a]quinolizin-5-ium: This compound shares a similar core structure but differs in its substituents and overall properties.
6H-Indolo[2,3-b]quinoxaline: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness: 12H-Indolo[2,3-a]quinolizin-5-ium stands out due to its specific arrangement of nitrogen atoms and its ability to undergo a wide range of chemical reactions. Its unique structure also contributes to its diverse applications in scientific research and industry .
Eigenschaften
Molekularformel |
C15H11N2+ |
|---|---|
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
12H-indolo[2,3-a]quinolizin-5-ium |
InChI |
InChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-10H/p+1 |
InChI-Schlüssel |
CMLQXZNMSSZRCH-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=[N+]4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


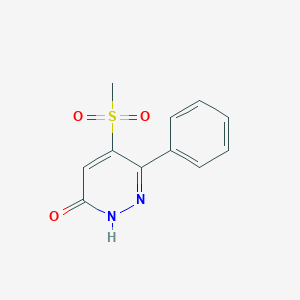
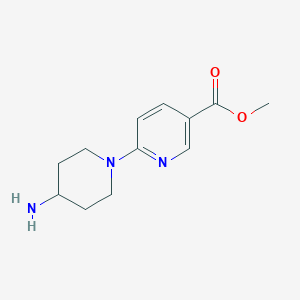

![5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole](/img/structure/B11772030.png)
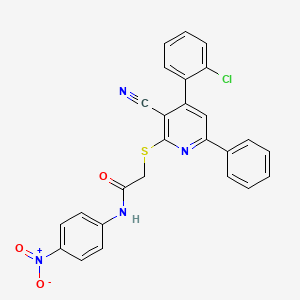
![(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11772044.png)
